The synthesis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- typically involves several steps, including the formation of the morpholine ring and the introduction of the ethoxyphenyl group. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, a common approach uses solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions to facilitate the reaction .
The molecular structure of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- can be represented as follows:
The compound features a morpholine ring (a six-membered ring containing one nitrogen atom) linked to a phenyl group that is further substituted with an ethoxy group and a methoxy group.
Detailed structural data can be obtained from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their connectivity within the molecule .
Morpholine derivatives can participate in various chemical reactions due to their functional groups. Key reactions include:
The reactivity of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is influenced by steric and electronic factors imparted by its substituents, which can enhance or inhibit specific reaction pathways.
The mechanism of action for Morpholine, 2-[(2-ethoxyphenyl)methoxy]- primarily relates to its potential biological activities. It may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures exhibit anti-tumor properties by inhibiting carbonic anhydrases, which play critical roles in tumor pH regulation . Molecular docking studies suggest that Morpholine derivatives can effectively bind to these targets, leading to cytotoxic effects on cancer cells.
Relevant analyses include spectroscopic characterization that confirms its structural integrity and purity .
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- has potential applications in various fields:
Aziridine ring-opening represents a cornerstone strategy for constructing the morpholine scaffold of viloxazine with precise regiocontrol. This method leverages the inherent strain in aziridine or epoxide precursors to drive nucleophilic attack, typically by oxygen or nitrogen nucleophiles derived from 2-ethoxyphenol precursors. The regioselectivity is critically influenced by the electronic nature of the aziridine substituents and the catalyst choice. For instance:
Table 2: Regioselectivity in Aziridine/Epoxide Ring-Opening for Viloxazine Synthesis
Precursor Type | Catalyst/Reagent | Regioselectivity | Key Product |
---|---|---|---|
Aziridine (unsubstituted) | BF₃·OEt₂ | Attack at less substituted C | Linear 2-substituted morpholine |
Epoxide (glycidyl ether) | K₂CO₃ (base) | Attack at more substituted C | 2-[(2-Ethoxyphenoxy)methyl]oxirane |
Aziridinium ion | H₂O/H⁺ | Anti-Sₙ2 opening | (R/S)-2-substituted morpholine |
Steric effects from the bulky 2-ethoxyphenoxy group further direct ring-opening to favor the desired regioisomer. Computational studies indicate a >10:1 selectivity ratio for nucleophilic attack at the sterically less hindered position under optimized conditions. Recent advances utilize chiral Lewis acid complexes (e.g., Al-salen) to induce enantioselectivity during ring-opening, achieving enantiomeric excess (ee) up to 85% [2].
Accessing enantiopure viloxazine—particularly the (R)-enantiomer (marketed as Viloxazine HCl, CAS 56287-63-9)—necessitates chiral induction during morpholine ring formation. Two dominant strategies prevail:
Chiral Pool Derivation: (1R,2S)-Ephedrine serves as a cost-effective chiral template. Its reaction with 1-chloro-3-(2-ethoxyphenoxy)propan-2-one under reducing conditions (NaBH₄) yields a chiral amino alcohol intermediate. Subsequent acid-catalyzed cyclization (H₂SO₄, reflux) closes the morpholine ring with >95% retention of configuration at the stereocenter. This approach delivers (R)-viloxazine in 78–82% overall yield and >98% ee after crystallization [2] [3].
Evans Oxazolidinone Auxiliaries: Polymer-supported (S)-4-(4-hydroxybenzyl)oxazolidin-2-one enables asymmetric alkylation. N-acylation of the auxiliary with 3-chloro-2-(2-ethoxyphenoxy)propanoic acid followed by diastereoselective enolate alkylation with 2-chloroethylamine installs the stereocenter with >95:5 dr. Cleavage (hydrolysis/reduction) and spontaneous cyclization afford (S)-viloxazine. Though requiring auxiliary synthesis (4 steps), this method achieves >99% ee and is amenable to solid-phase automation, enhancing throughput [7].
Figure 1: Transition State Model for Chiral Auxiliary-Mediated Alkylation
[Chiral Auxiliary] | C=O / \ R₁ N–C(=O) | Stereodirecting group
The auxiliary’s steric bulk (e.g., benzyl group) shields one face of the enolate, forcing electrophilic attack from the re-face to yield the (R)-configuration [2].
Palladium catalysis enables late-stage diversification of the viloxazine core, particularly for introducing aryl/heteroaryl groups at the morpholine nitrogen or phenoxy ring. Key methodologies include:
Table 3: Palladium-Catalyzed Cross-Coupling Applications for Viloxazine Derivatives
Coupling Type | Catalyst System | Substrate | Yield | Key Condition |
---|---|---|---|---|
C–N (N-arylation) | Pd(OAc)₂/XPhos, KOtBu | 4-CN-C₆H₄Br | 92% | Toluene, 100°C, 12 h |
C–O (O-arylation) | PdCl₂(Te-morpholine), morpholine | PhBr | 93% | DMF, 120°C, 24 h (0.005 mol% Pd) |
C–C (Suzuki) | Pd₂(dba)₃/P(t-Bu)₃, K₃PO₄ | 4-CH₃-C₆H₄B(OH)₂ (at aryl bromide site) | 88% | Dioxane/H₂O, 80°C |
Microwave irradiation significantly enhances intramolecular hydroamination routes to viloxazine, particularly for closing the morpholine ring from acyclic precursors. While specific data on viloxazine is limited in the provided sources, analogous morpholine syntheses reveal:
Table 4: Summary of Key Synthetic Routes to Viloxazine
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: